Catalytic Enantioselectivity: aY vs. p-Aminophenylalanine in Designer Friedel-Crafts Alkylases
When site-specifically incorporated into the LmrR protein scaffold as a catalytic residue, 3-aminotyrosine (aY) generated an artificial Friedel-Crafts alkylase exhibiting enantiocomplementary selectivity relative to a prior design using p-aminophenylalanine (pAF) in the same scaffold [1]. Directed evolution of the aY-containing enzyme yielded a quadruple mutant achieving up to 95% enantiomeric excess (ee) with increased catalytic activity [1]. X-ray crystallography revealed that the aY-based enzyme undergoes active site narrowing and reorientation of the catalytic –NH2 group, structural features distinct from the pAF-containing variant [1]. This enantiocomplementarity expands the accessible chiral product space beyond what is achievable with pAF alone.
| Evidence Dimension | Enantioselectivity in Friedel-Crafts alkylation |
|---|---|
| Target Compound Data | Up to 95% ee (enantiocomplementary to pAF design) |
| Comparator Or Baseline | p-Aminophenylalanine (pAF) in same LmrR scaffold |
| Quantified Difference | Opposite enantiomer preference (enantiocomplementary) |
| Conditions | LmrR protein scaffold; directed evolution (quadruple mutant); whole-cell biocatalysis enabled |
Why This Matters
For laboratories developing artificial metalloenzymes or organocatalytic proteins, 3-aminotyrosine provides access to the opposite enantiomer series compared to pAF-based designs, doubling the synthetic utility of the same protein scaffold.
- [1] Brouwer B, Della-Felice F, Thunnissen AMWH, Roelfes G. Genetically encoded 3-aminotyrosine as catalytic residue in a designer Friedel-Crafts alkylase. Chem Sci. 2025;16(20):8721-8728. View Source
